![molecular formula C4H7F B149815 3-Fluoro-2-methylprop-1-ene CAS No. 920-35-4](/img/structure/B149815.png)
3-Fluoro-2-methylprop-1-ene
Overview
Description
3-Fluoro-2-methylprop-1-ene is a chemical compound with the molecular formula C4H7F . It is also known by other names such as 1-Propene, 3-fluoro-2-methyl-, 3-fluoro-2-methylpropene, and PROPENE-3-FLUORO-2-METHYL- .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylprop-1-ene consists of 4 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The InChI string for this compound is InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3
.
Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-2-methylprop-1-ene is 74.10 g/mol . It has a computed XLogP3-AA value of 1.8 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 74.053178385 g/mol . The topological polar surface area is 0 Ų .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-2-methylprop-1-ene: is utilized in medicinal chemistry to modify pharmacokinetic properties of drugs. The introduction of a fluorine atom can enhance the metabolic stability and increase the lipophilicity of therapeutic compounds, which is crucial for drug design .
Materials Science
In materials science, this compound can be involved in the synthesis of polymers where the fluorine atom imparts unique properties like resistance to solvents and thermal stability .
Environmental Science
The compound’s derivatives may be used in environmental science for the development of more stable and effective pesticides, considering the impact of fluorine atoms on biological systems .
Energy Production
3-Fluoro-2-methylprop-1-ene: could be a precursor in the synthesis of compounds used in energy production, such as fuel additives that improve combustion efficiency .
Agriculture
In agriculture, fluorinated compounds derived from 3-Fluoro-2-methylprop-1-ene might be used to create more potent and longer-lasting agrochemicals .
Food Industry
While not directly used in food, its derivatives could be involved in the synthesis of food packaging materials, where the fluorine component could contribute to the material’s barrier properties .
Pharmaceuticals
Fluorine atoms, like those in 3-Fluoro-2-methylprop-1-ene , are strategically incorporated into pharmaceuticals to suppress metabolism and modulate physical properties, thus increasing the in vivo half-lives of drugs .
Chemical Synthesis
This compound can be used in chemical synthesis as a building block for creating complex molecules, leveraging the unique reactivity of the fluorine atom to introduce selectivity and stability in synthetic routes .
properties
IUPAC Name |
3-fluoro-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUAVFIULBAVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566660 | |
Record name | 3-Fluoro-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylprop-1-ene | |
CAS RN |
920-35-4 | |
Record name | 3-Fluoro-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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